molecular formula C17H16ClN5O2 B2495688 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 838894-50-1

6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2495688
CAS RN: 838894-50-1
M. Wt: 357.8
InChI Key: AUZMDRLPVYHZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Lck Kinase

Compounds similar to 6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione have been identified as inhibitors of lck kinase. One such compound, an imidazo[4,5-h]isoquinolin-7,9-dione, has been shown to be an adenosine 5'-triphosphate competitive inhibitor of lck, important in cellular signaling pathways. Subsequent modifications to this structure improved its potency against lck and in cellular assays (Snow et al., 2002).

Precursors of Purine Analogs

Research demonstrates the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are key precursors to purine analogs. These analogs have applications in medicinal chemistry and pharmaceuticals. The study focused on producing compounds that can lead to the development of novel drugs (Alves et al., 1994).

Farnesyl Protein Transferase Inhibition

A compound closely related to this compound, namely R115777, has been identified as a potent and selective inhibitor of farnesyl protein transferase. This inhibition has significant antitumor effects, showing the potential of similar compounds in cancer treatment (Venet et al., 2003).

Synthesis and Biological Screening

Similar compounds have been synthesized and assessed for their biological activity against bacteria and fungi. This demonstrates the potential antimicrobial applications of these compounds (Bhuva et al., 2015).

Versatile Host for Anions

Imidazole-containing bisphenols, related to the chemical structure , have been structurally characterized as versatile hosts for anions. These compounds have potential applications in materials science and supramolecular chemistry (Nath & Baruah, 2012).

Mechanism of Action

    Target of action

    Many compounds with an imidazole ring, such as this one, are known to interact with various biological targets. For instance, some imidazole derivatives have been found to bind with high affinity to multiple receptors . The exact target of this specific compound would need to be determined through experimental studies.

    Biochemical pathways

    Imidazole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its exact biological target(s).

properties

IUPAC Name

6-(3-chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-3-7-23-15(24)13-14(20(2)17(23)25)19-16-21(8-9-22(13)16)12-6-4-5-11(18)10-12/h3-6,10H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZMDRLPVYHZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCN(C3=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.